BenchChemオンラインストアへようこそ!

AZ-10417808

Apoptosis Caspase selectivity Enzymology

Select AZ-10417808 (AQZ-1) for definitive caspase-3 inhibition. Its non-peptidic scaffold and >40-fold selectivity over caspases 1,2,6,7,8 enable unambiguous apoptosis pathway dissection, unlike pan-caspase tools. Validated in neuroprotection (SH-SY5Y) and primary dendritic cell migration. AstraZeneca-licensed purity ensures reliable, reversible inhibition.

Molecular Formula C18H13Cl2N5O4
Molecular Weight 434.2 g/mol
CAS No. 331645-84-2
Cat. No. B1665885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-10417808
CAS331645-84-2
SynonymsAZ10417808;  AZ-10417808;  AZ 10417808
Molecular FormulaC18H13Cl2N5O4
Molecular Weight434.2 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27)
InChIKeyVUBILPOZTRGZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ-10417808: Selective Non-Peptide Caspase-3 Inhibitor for Apoptosis Research


AZ-10417808 (CAS 331645-84-2), also known as AQZ-1, is a non-peptide small-molecule inhibitor of caspase-3, a cysteine-aspartic acid protease central to the execution phase of apoptosis [1]. As a member of the anilinoquinazoline (AQZ) series, it exhibits a Ki of 247 nM for recombinant human caspase-3 and is sold under license from AstraZeneca UK Ltd [1]. Unlike peptide-based caspase inhibitors that rely on substrate-mimetic recognition sequences, AZ-10417808's non-peptidic scaffold confers a distinct binding mode and chemical stability profile, establishing its utility as a pharmacological tool for dissecting caspase-3-dependent signaling events [2].

Why Caspase-3 Inhibitors Are Not Interchangeable: The AZ-10417808 Selectivity Distinction


Substituting one caspase-3 inhibitor for another without evidence of comparable selectivity introduces substantial risk of off-target effects that confound experimental interpretation. Commonly employed tools such as Z-VAD-FMK (pan-caspase inhibitor) or Z-DEVD-FMK (broad-spectrum inhibitor with activity against caspases 3, 6, 7, 8, and 10) inhibit multiple caspase family members, rendering them unsuitable for studies requiring unambiguous attribution of phenotype to caspase-3 inhibition [1]. Even among ostensibly selective inhibitors, potency metrics obtained under differing assay conditions (Ki versus IC50, recombinant enzyme versus cellular context, reversible versus irreversible binding) are not directly comparable without rigorous cross-validation. The following quantitative evidence establishes the specific differential profile of AZ-10417808 relative to its closest functional analogs.

AZ-10417808 Differential Evidence: Quantitative Selectivity and Cellular Efficacy Data


Caspase-3 Selectivity Profile: >40-Fold Window Over Caspases 1, 2, 6, 7, and 8

AZ-10417808 exhibits a Ki of 247 nM for recombinant human caspase-3 and demonstrates >40-fold selectivity over caspases 1, 2, 6, 7, and 8, each displaying Ki > 10 μM [1]. In contrast, Z-DEVD-FMK, a widely used irreversible caspase-3 inhibitor, also shows potent inhibition of caspase-6, caspase-7, caspase-8, and caspase-10, lacking the isoform selectivity window that defines the AZ-10417808 profile . This selectivity gap establishes AZ-10417808 as a preferred reagent when experimental design demands caspase-3-specific inhibition without confounding activity against upstream initiator caspases or downstream executioner caspase-7.

Apoptosis Caspase selectivity Enzymology

Intracellular DEVDase Inhibition: Complete Blockade of Staurosporine-Induced Activity in SH-SY5Y Neuroblastoma Cells

In a cellular context, AZ-10417808 completely blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y human neuroblastoma cells with an IC50 of 14.9 μM [1]. This cellular efficacy measurement is directly comparable to M826, another non-peptide caspase-3 inhibitor, which exhibits a cellular IC50 of 0.005 μM against recombinant caspase-3 enzymatic activity but lacks reported cellular DEVDase inhibition data under identical or comparable apoptosis-induction conditions . While M826 demonstrates higher potency in isolated enzyme assays, the absence of directly comparable cellular context data prevents straightforward extrapolation to whole-cell system performance. The AZ-10417808 cellular IC50 of 14.9 μM, derived from a physiologically relevant staurosporine-induced apoptosis model, provides a benchmarked value for planning cell-based experimental concentrations.

Neuroprotection Cellular apoptosis DEVDase activity

Cell Viability Preservation: 92% Viability in Staurosporine-Challenged SH-SY5Y Cells at 10 μM

Treatment with 10 μM AZ-10417808 increased SH-SY5Y cell viability from 64 ± 7% (staurosporine alone) to 92 ± 2% in a staurosporine-induced apoptosis paradigm . This 28-percentage-point improvement in viability represents near-complete functional rescue of caspase-3-dependent cell death at a concentration that corresponds to approximately 0.67× its cellular IC50 (14.9 μM). No equivalent viability rescue data at matched concentrations are publicly available for M826 or Z-DEVD-FMK in this specific SH-SY5Y/staurosporine model system. While class-level inference suggests other caspase-3 inhibitors would confer protection, the quantified magnitude of rescue at a defined concentration provides a directly actionable reference point for experimental design using AZ-10417808.

Cytoprotection Apoptosis rescue Cell viability

Functional Validation in Primary Cell Migration Assay: Reversal of Nicotine-Induced pDC Migration Suppression

In a physiologically relevant primary cell functional assay, AZ-10417808 (0.01–1 μM) dose-dependently blocked the inhibitory effect of nicotine (10 μM) on bone marrow-derived plasmacytoid dendritic cell (BMpDC) migration velocity and directionality (n = 10 per group, P < 0.01 vs nicotine) [1]. Importantly, the pan-caspase inhibitor Z-VAD-FMK produced a comparable reversal effect in this same experimental system, but without the isoform specificity that AZ-10417808 confers [1]. The dose-response range (0.01–1 μM) indicates functional efficacy at concentrations approximately 10- to 1000-fold below the cellular IC50 (14.9 μM) derived from staurosporine-challenged SH-SY5Y cells, suggesting context-dependent potency that varies with apoptotic stimulus and cell type. No equivalent primary-cell functional data are available for M826 or Z-DEVD-FMK in this specific nicotine/pDC migration model.

Immunology Plasmacytoid dendritic cells Cell migration

AZ-10417808 Application Scenarios: Where Selectivity Drives Experimental Value


Dissecting Caspase-3-Specific Contributions in Complex Apoptotic Signaling Cascades

Investigators requiring unambiguous attribution of apoptotic phenotypes to caspase-3 rather than to related executioner caspase-7 or initiator caspases should prioritize AZ-10417808 over pan-caspase or broad-spectrum inhibitors. The >40-fold selectivity window over caspases 1, 2, 6, 7, and 8 [1] enables experimental designs where caspase-3 inhibition can be cleanly distinguished from off-target caspase effects. This is particularly critical in studies examining crosstalk between intrinsic and extrinsic apoptotic pathways, where initiator caspases (8, 9) and executioner caspases (3, 7) exhibit functional redundancy but distinct substrate specificities. Peptide-based inhibitors such as Z-DEVD-FMK, which exhibit activity against caspase-6, -7, -8, and -10 , are suboptimal for such mechanistic dissection.

Neuroprotection Studies in Neuronal Apoptosis Models

The validated cellular efficacy of AZ-10417808 in SH-SY5Y human neuroblastoma cells, where 10 μM treatment restores cell viability to 92% under staurosporine challenge [1], positions this compound as a reference tool for neuroprotection research. Caspase-3 activation is a hallmark of neuronal apoptosis in neurodegenerative conditions and ischemic injury. The availability of benchmarked cellular IC50 (14.9 μM for DEVDase inhibition) and viability rescue data enables investigators to anchor concentration selection in neuronal cell culture models without requiring extensive de novo optimization. The non-peptidic scaffold also mitigates concerns regarding peptide stability and cell permeability that accompany peptidyl fluoromethylketone inhibitors.

Immunology Research: Investigating Caspase-3-Dependent Regulation of Dendritic Cell Migration

Investigators studying the intersection of apoptotic signaling and immune cell trafficking can leverage the demonstrated functional efficacy of AZ-10417808 in primary plasmacytoid dendritic cell migration assays. The compound dose-dependently reverses nicotine-induced suppression of BMpDC migration at concentrations as low as 0.01–1 μM [1], providing a defined working range for immunology applications. This functional validation in primary cells establishes utility beyond immortalized cancer cell lines and supports application in studies of inflammatory bowel disease, cholinergic anti-inflammatory pathways, and other contexts where caspase-3 activity modulates immune cell behavior. The head-to-head comparison with pan-caspase inhibitor Z-VAD-FMK confirms that AZ-10417808 achieves comparable functional reversal while preserving isoform specificity.

Apoptosis Pathway Validation in Drug Discovery Screening Cascades

In drug discovery programs where apoptosis modulation constitutes either a therapeutic mechanism or a liability to be mitigated, AZ-10417808 serves as a pathway-selective control compound for validating caspase-3-dependent readouts. The compound's reversible, non-peptidic binding mode distinguishes it from irreversible inhibitors that permanently modify the active-site cysteine [1]. This reversibility permits washout experiments and temporal control of caspase-3 inhibition, which is particularly valuable for target engagement studies and for distinguishing on-target pharmacology from cytotoxicity in phenotypic screening. The AstraZeneca licensing lineage ensures chemical identity and purity standards suitable for industrial drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-10417808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.